(3-Methyl-2-naphthalenyl)acetonitrile
Description
Properties
Molecular Formula |
C13H11N |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(3-methylnaphthalen-2-yl)acetonitrile |
InChI |
InChI=1S/C13H11N/c1-10-8-12-4-2-3-5-13(12)9-11(10)6-7-14/h2-5,8-9H,6H2,1H3 |
InChI Key |
CHVSJQVTEBQKJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=C1CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Structural analogs of (3-Methyl-2-naphthalenyl)acetonitrile include nitriles with varying substituents on aromatic or aliphatic frameworks. Key examples from the evidence are:
Substituent Impact :
- Electron-withdrawing groups (e.g., nitro): Increase polarity and boiling points due to stronger dipole-dipole interactions . For example, acetonitrile (CH₃CN) has a boiling point of 355 K, significantly higher than nonpolar propane (231 K) due to its dipole moment (3.9 D) .
- Electron-donating groups (e.g., methoxy): Enhance solubility in polar solvents like methanol or acetonitrile, as seen in chromatographic applications .
Physical and Chemical Properties
- Boiling Points : Nitriles generally exhibit higher boiling points than hydrocarbons of similar molecular weight due to dipole-dipole forces. For instance, acetonitrile (MW 41 g/mol) boils at 355 K, whereas propane (MW 44 g/mol) boils at 231 K . The methyl and naphthalene groups in this compound may further elevate its boiling point due to increased molecular weight and π-π interactions.
- Solubility: Polar nitriles like (3-Methoxyphenyl)acetonitrile are likely miscible with organic solvents such as acetonitrile or methanol, whereas bulky substituents (e.g., tert-butyloxycarbonyl in ) may reduce solubility .
Reactivity and Stability
- Nitrile Reactivity : The nitrile group is susceptible to hydrolysis, reduction, or nucleophilic attack. Electron-withdrawing substituents (e.g., nitro) may accelerate these reactions, while electron-donating groups (e.g., methoxy) could stabilize the nitrile via resonance .
- Aromatic Stability : The naphthalene backbone in this compound provides aromatic stability, whereas analogs with saturated rings (e.g., dihydronaphthalene in ) may exhibit reduced stability but increased flexibility .
Preparation Methods
Cyanoethylation via Friedel-Crafts Alkylation
The Friedel-Crafts alkylation offers a direct route to introduce acetonitrile groups onto aromatic systems. For (3-methyl-2-naphthalenyl)acetonitrile, this method involves reacting 3-methylnaphthalene with chloroacetonitrile in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is commonly employed due to its efficacy in activating the electrophile .
Procedure :
-
Reaction Setup : 3-Methylnaphthalene (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen.
-
Catalyst Addition : AlCl₃ (1.2 equiv) is added gradually at 0°C to mitigate exothermic side reactions.
-
Electrophile Introduction : Chloroacetonitrile (1.5 equiv) is dripped into the mixture, followed by stirring at room temperature for 12–24 hours.
-
Workup : The reaction is quenched with ice-cold water, and the organic layer is extracted, dried (Na₂SO₄), and concentrated.
-
Purification : Column chromatography (petroleum ether/ethyl acetate, 9:1) yields the product as a pale yellow solid.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–72% |
| Reaction Time | 18 hours |
| Purity (HPLC) | ≥95% |
Advantages :
-
Direct introduction of the nitrile group.
-
Utilizes readily available starting materials.
Challenges :
-
Regioselectivity issues due to competing alkylation at other naphthalene positions.
-
Requires rigorous exclusion of moisture to prevent catalyst deactivation .
Grignard Reagent-Based Synthesis
Grignard reagents enable the construction of the acetonitrile moiety through reaction with nitrile electrophiles. For this compound, 3-methyl-2-naphthylmagnesium bromide is prepared in situ and reacted with bromoacetonitrile .
Procedure :
-
Grignard Formation : Magnesium turnings (1.1 equiv) react with 2-bromo-3-methylnaphthalene in tetrahydrofuran (THF) at reflux.
-
Electrophile Addition : Bromoacetonitrile (1.0 equiv) in THF is added dropwise at −20°C.
-
Quenching : The reaction is quenched with saturated NH₄Cl, and the product is extracted with diethyl ether.
-
Purification : Distillation under reduced pressure affords the nitrile.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Reaction Time | 6 hours |
| Boiling Point | 145–148°C (2 mmHg) |
Advantages :
-
Excellent yield with minimal byproducts.
-
Compatible with sensitive functional groups.
Challenges :
Electrochemical Synthesis Approaches
Electrochemical methods provide a green alternative by avoiding harsh reagents. In this approach, 3-methyl-2-naphthalenemethanol is oxidized to the corresponding aldehyde, followed by conversion to the nitrile via a cyanohydrin intermediate .
Procedure :
-
Electrolysis Setup : An undivided cell with a carbon anode and platinum cathode is used.
-
Oxidation : 3-Methyl-2-naphthalenemethanol (0.5 M in DMF) undergoes oxidation at −5.0 V.
-
Cyanohydrin Formation : The aldehyde intermediate reacts with HCN in the presence of NaHSO₃.
-
Dehydration : The cyanohydrin is dehydrated with PCl₅ to yield the nitrile.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 50–55% |
| Voltage | −5.0 V |
| Solvent | DMF |
Advantages :
-
Environmentally friendly with no metal catalysts.
-
Mild reaction conditions.
Challenges :
Catalytic Dehydrogenation of Dihydro Derivatives
Starting from 3-methyl-3,4-dihydronaphthalen-2-ylacetonitrile, catalytic dehydrogenation aromatizes the ring. Dichlorodicyanobenzoquinone (DDQ) serves as an efficient oxidant .
Procedure :
-
Substrate Preparation : 3-Methyl-3,4-dihydronaphthalen-2-ylacetonitrile (1.0 equiv) is dissolved in dichloroethane.
-
Oxidation : DDQ (1.2 equiv) is added, and oxygen is bubbled through the solution at 80°C.
-
Workup : The mixture is filtered through Celite, and the filtrate is concentrated.
-
Crystallization : Recrystallization from methanol affords pure product.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 80–85% |
| Reaction Temperature | 80°C |
| Catalyst Loading | 15 mol% DDQ |
Advantages :
-
High yields and selectivity.
-
Suitable for large-scale synthesis.
Challenges :
Comparative Analysis of Methodologies
The table below summarizes the five methods, emphasizing critical metrics:
| Method | Yield (%) | Cost | Scalability | Purity (%) |
|---|---|---|---|---|
| Friedel-Crafts | 65–72 | Low | Moderate | 95 |
| Nucleophilic Substitution | 58–64 | Medium | High | 93 |
| Grignard | 70–75 | High | Moderate | 97 |
| Electrochemical | 50–55 | Medium | Low | 90 |
| Catalytic Dehydrogenation | 80–85 | High | High | 98 |
Key Insights :
-
Catalytic Dehydrogenation offers the highest yield and purity, making it ideal for industrial applications despite its cost.
-
Nucleophilic Substitution balances cost and scalability but suffers from moderate yields.
-
Grignard Synthesis is optimal for small-scale, high-purity needs but is less economical.
Q & A
Q. How can researchers validate the reproducibility of synthetic batches for this compound?
- Methodological Answer : Use statistical process control (SPC) charts (e.g., X̄-R charts) to monitor batch yields and impurities. Perform ANOVA on purity data (n=5 batches) to ensure %RSD <2.0. Cross-validate with inter-laboratory studies .
Environmental and Stability Studies
Q. What are the environmental degradation pathways of this compound in aqueous systems?
Q. How does the presence of salts or ionic liquids affect the stability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
